molecular formula C16H17N3O9 B12397631 [(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12397631
M. Wt: 395.32 g/mol
InChI Key: DXSKZHUOTDQGIB-HCHQLJBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursorsCommon reagents used in the synthesis include acetic anhydride, pyridine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other pyrimidine nucleosides, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O9

Molecular Weight

395.32 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H17N3O9/c1-7(20)25-6-11-12(26-8(2)21)13(27-9(3)22)15(28-11)19-5-10(4-17)14(23)18-16(19)24/h5,11-13,15H,6H2,1-3H3,(H,18,23,24)/t11-,12?,13+,15-/m1/s1

InChI Key

DXSKZHUOTDQGIB-HCHQLJBOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C#N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C#N)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.